molecular formula C4H8N2OS B13926599 (S)-thiazolidine-4-carboxylic acid amide CAS No. 62374-65-6

(S)-thiazolidine-4-carboxylic acid amide

Cat. No.: B13926599
CAS No.: 62374-65-6
M. Wt: 132.19 g/mol
InChI Key: AIOMGEMZFLRFJE-GSVOUGTGSA-N
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Description

(S)-Thiazolidine-4-carboxylic acid amide is a chiral thiazolidine derivative that serves as a key scaffold in medicinal chemistry and anticancer research. This compound is part of a class of 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) that have demonstrated significant and selective antiproliferative activity against a range of cancer cell lines, including melanoma (e.g., A375, WM-164) and prostate cancer (e.g., PC-3, DU 145) . The core thiazolidine structure is known to contribute to diverse biological activities, positioning this compound as a valuable precursor for developing novel therapeutic agents . In research settings, this compound and its structural analogs have shown potent pro-apoptotic effects by regulating key proteins involved in the cell cycle and programmed cell death . Mechanistic studies indicate that derivatives of this compound can induce G0/G1 cell cycle arrest by upregulating p21 expression and reducing levels of CDK2 and cyclin E . Furthermore, these compounds can trigger the mitochondrial apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 . Some derivatives also exhibit inhibitory activity on the PI3K/AKT signaling pathway and can regulate proteins associated with epithelial-mesenchymal transition (EMT), suggesting potential for inhibiting cancer metastasis . The thiazolidine motif is recognized for its physicochemical properties and its sulfur-containing heterocyclic structure, which enhances pharmacological potential . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62374-65-6

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

(4S)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m1/s1

InChI Key

AIOMGEMZFLRFJE-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](NCS1)C(=O)N

Canonical SMILES

C1C(NCS1)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for S Thiazolidine 4 Carboxylic Acid Amide and Its Chiral Derivatives

Stereoselective Synthesis Approaches to (S)-Thiazolidine-4-carboxylic Acid Amide

The stereochemistry of the thiazolidine (B150603) ring is crucial for its biological activity. Therefore, developing stereoselective synthetic routes to this compound is of paramount importance. These methods primarily rely on controlling the formation of the chiral centers at the C2 and C4 positions of the thiazolidine ring.

Cyclocondensation Strategies for Thiazolidine Ring Formation

The most prevalent method for constructing the thiazolidine ring is the cyclocondensation reaction between a cysteine-derived precursor and a carbonyl compound. This reaction forms the five-membered heterocyclic ring in a single step. The general mechanism involves the formation of a Schiff base between the amino group of cysteine and the carbonyl compound, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the thiazolidine ring. researchgate.net

The reaction conditions, such as solvent and pH, can influence the diastereoselectivity of the reaction, yielding a mixture of cis and trans isomers. nanobioletters.com For instance, the reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol (B129727) has been shown to produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net

Chiral Pool Synthesis Utilizing Natural Amino Acid Precursors

The use of naturally occurring chiral molecules as starting materials, known as chiral pool synthesis, is a highly effective strategy for the enantioselective synthesis of complex molecules. L-cysteine, a readily available and inexpensive natural amino acid, serves as an excellent chiral precursor for the synthesis of (S)-thiazolidine-4-carboxylic acid derivatives. nih.govmcmaster.canih.gov

In this approach, the inherent chirality of L-cysteine at the C4 position is directly transferred to the final product, ensuring the desired (S)-configuration at this center. The reaction of L-cysteine with various aldehydes or ketones leads to the formation of 2-substituted thiazolidine-4(R)-carboxylic acids. nih.gov These carboxylic acids can then be converted to the corresponding amides through standard peptide coupling methods. nih.gov

Table 1: Examples of Chiral Pool Synthesis of 2-Substituted (S)-Thiazolidine-4-carboxylic Acids

Aldehyde/Ketone2-SubstituentReference
BenzaldehydePhenyl nih.gov
4-Acetylaminobenzaldehyde4-Acetamidophenyl nih.gov
Various BenzaldehydesSubstituted Phenyl nih.gov
Aliphatic AldehydesAlkyl nih.gov

Functionalization and Derivatization of the this compound Core

To explore the structure-activity relationships and develop new derivatives with enhanced properties, the this compound core can be further functionalized at various positions.

Modifications at the Amide Nitrogen

The amide nitrogen of this compound provides a convenient handle for introducing a variety of substituents. Standard acylation and sulfonylation reactions can be employed to synthesize N-acyl and N-sulfonyl derivatives, respectively. google.com

For instance, the reaction of a 2-substituted thiazolidine-4-carboxylic acid amide with an acyl chloride or a sulfonyl chloride in the presence of a base affords the corresponding N-acylated or N-sulfonylated product. google.com These modifications can significantly alter the physicochemical and biological properties of the parent molecule. A patent describes the synthesis of N-acyl and N-sulfonyl derivatives of thiazolidine carboxylic acid amides. google.com Another patent details a process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acid. google.com The acetylation of thiazolidine-4-carboxylic acid can be achieved using acetic anhydride (B1165640). researchgate.netbiosynth.com

Table 2: Examples of Modifications at the Amide Nitrogen

ReagentResulting Functional GroupReference
Acetyl ChlorideN-Acetyl nih.gov
Acetic AnhydrideN-Acetyl google.comresearchgate.netbiosynth.com
Sulfonyl ChloridesN-Sulfonyl google.com

Substitutions on the Thiazolidine Ring

The thiazolidine ring itself offers several positions for substitution, primarily at the C2, and C5 positions, as the C4 position is defined by the carboxylic acid amide group. nih.gov

Substitutions at the C2-Position: The most common strategy for introducing diversity at the C2 position is through the initial cyclocondensation reaction by varying the aldehyde or ketone reactant. nih.govnih.govresearchgate.net This allows for the incorporation of a wide range of alkyl and aryl substituents. A series of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.gov

Substitutions at other positions: While direct substitution on the pre-formed thiazolidine ring is less common, modifications can be achieved through ring-opening and subsequent derivatization. nih.gov For example, the thiazolidine ring can undergo ring-opening reactions under certain conditions to form an intermediate imine or enamine, which could potentially be trapped with a nucleophile to introduce a new substituent. However, these methods are less straightforward for targeted substitutions. The synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives starting from a thiazolidine derivative has been reported, showcasing further functionalization possibilities. ekb.eg

C-Terminal Elongation and Peptidomimetic Construction

The (S)-thiazolidine-4-carboxylic acid scaffold serves as a versatile building block in peptide chemistry, not only as a proline analogue but also as a constrained cysteine derivative. Its unique structural features are particularly valuable for C-terminal elongation and the construction of complex peptidomimetics. These applications leverage the thiazolidine ring to impart specific conformational constraints, enhance proteolytic stability, and modulate biological activity.

C-Terminal Elongation

The process of C-terminal elongation involves the sequential addition of amino acid residues or other molecular fragments to the carboxyl group of (S)-thiazolidine-4-carboxylic acid or its derivatives. This is typically achieved through standard peptide coupling methodologies, both in solution-phase and solid-phase synthesis (SPPS).

The fundamental step is the activation of the C-4 carboxyl group, which facilitates nucleophilic attack by the amino group of the incoming residue. A variety of coupling reagents, common in peptide synthesis, are employed for this activation. The choice of reagent can be critical to ensure high yields and minimize racemization at both the C-4 position of the thiazolidine and the α-carbon of the coupled amino acid. bachem.com

A series of new 2-substituted thiazolidine-4-carboxamide derivatives have been synthesized in a stereoselective manner by coupling 2-substituted thiazolidine-4-carboxylic acids with various amines or amino acid esters. researchgate.net This approach demonstrates the direct formation of an amide bond at the C-terminus, which is the initial step for further elongation or for the creation of C-terminally amidated peptide analogues.

Table 1: Common Coupling Reagents for Peptide Synthesis

Coupling Reagent Description Key Features
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) for forming peptide bonds. bachem.com Often used with additives like HOBt to suppress side reactions and reduce racemization. bachem.com
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) A highly efficient uronium-based coupling reagent. Known for rapid reaction times and high coupling efficiency, even with sterically hindered amino acids.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) A phosphonium (B103445) salt-based reagent. A non-toxic alternative to the BOP reagent, effective in both solution and solid-phase synthesis. bachem.com

| SOCl₂ (Thionyl chloride) | Used for a one-pot synthesis of amides from carboxylic acids. rsc.org | The process can occur with almost complete retention of stereochemical integrity. rsc.org |

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for C-terminal elongation. In this method, the (S)-thiazolidine-4-carboxylic acid derivative is anchored to a solid support, and subsequent amino acids are added in a stepwise fashion. This methodology is particularly advantageous for the construction of longer peptide chains and libraries of peptidomimetics. nih.gov

Peptidomimetic Construction

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid thiazolidine ring is an excellent scaffold for creating conformationally constrained peptidomimetics.

β-Turn Mimetics: A significant application of the thiazolidine scaffold is in the design of β-turn mimetics. researchgate.net β-turns are secondary structures in proteins that are crucial for molecular recognition and biological activity. Research has demonstrated a general synthesis for preparing conformationally constrained building blocks from amino acids that incorporate a thiazolidine moiety. researchgate.net

In one approach, the condensation of an N-protected amino aldehyde with L-cysteine or its derivatives yields a 2-substituted thiazolidine-4-carboxylic acid. novapublishers.com This product serves as a dipeptide mimetic. The stereochemistry at the newly formed chiral center at the C-2 position of the thiazolidine ring plays a critical role in dictating the conformational preference of the resulting peptidomimetic. Computational studies and experimental data have shown that derivatives with an (R) configuration at the C-2 position exhibit a high propensity to adopt a type II β-turn structure. researchgate.net

Table 2: Research Findings on Thiazolidine-Based β-Turn Mimetics

Precursors Resulting Scaffold Key Finding Reference

Thiazolidine as a Masked Cysteine: In the context of constructing larger, more complex peptides and small proteins, (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) is employed as a key building block in native chemical ligation (NCL). nih.gov In this powerful synthetic strategy, the thiazolidine ring functions as a protected or "masked" form of an N-terminal cysteine residue. Following the ligation of the peptide segments, the thiazolidine ring can be selectively opened to reveal the native cysteine thiol, which is essential for the ligation chemistry to proceed. This methodology is particularly crucial for the total chemical synthesis of proteins, including hydrophobic integral membrane proteins. nih.gov

Mechanistic Investigations of Reactions Involving S Thiazolidine 4 Carboxylic Acid Amide

Reactivity Profiles of the Thiazolidine (B150603) Ring System

The thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is the central feature of (S)-thiazolidine-4-carboxylic acid amide. Its reactivity is largely defined by the stability of the ring and the nucleophilic and electrophilic nature of its constituent heteroatoms.

The formation and cleavage of the thiazolidine ring are fundamental to its chemistry. The ring is typically synthesized via a cyclocondensation reaction between a thiol-containing amino acid, such as cysteine, and an aldehyde or ketone. mcmaster.canih.gov For the parent compound, (S)-thiazolidine-4-carboxylic acid, this involves the reaction of L-cysteine with formaldehyde. nih.govchempedia.info The mechanism proceeds through the initial formation of an imine intermediate from the aldehyde and the amino group, followed by an intramolecular nucleophilic attack of the sulfur atom on the imine carbon, leading to ring closure. nih.gov

The thiazolidine ring can undergo reversible ring-opening. This dynamic equilibrium is a key feature of its chemistry and has been studied, particularly in the context of thiazolidine-4-carboxylic acid derivatives acting as prodrugs for L-cysteine. nih.gov The ring-opening process is believed to proceed through the formation of an electrophilic iminium intermediate. nih.gov This cleavage can be facilitated by various conditions, as detailed in the table below.

Table 1: Conditions Facilitating Thiazolidine Ring-Opening
ConditionMechanism/MediatorObservations and NotesReference
Physiological pH and TemperatureNon-enzymatic dissociationObserved in 2-substituted thiazolidine-4(R)-carboxylic acids, suggesting in vivo liberation of L-cysteine. nih.gov
Acidic Conditions (low pH)Acid catalysisPromotes hydrolysis and uncaging of protected peptides. The reaction is also temperature-dependent. nih.gov
Metal CatalystsPd(II) or Ag(I) complexesUsed for deprotection in synthetic peptide chemistry to generate a cysteine residue. nih.gov
NMR SolventsSolvent-mediated equilibriumEpimerization of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid observed, suggesting ring-opening and re-closure. researchgate.net

This ring-opening and subsequent recyclization can lead to epimerization at the C2 and C4 positions, a crucial factor in the stereochemical stability of these compounds. researchgate.netresearchgate.net

The nitrogen and sulfur atoms within the thiazolidine ring possess lone pairs of electrons, rendering them nucleophilic. youtube.com The nitrogen atom's nucleophilicity allows it to participate in reactions such as alkylation and acylation. For instance, the nitrogen can act as a nucleophile in SN2-type reactions or coordinate with Lewis acids. youtube.com The sulfur atom, being a soft nucleophile, can also engage in various reactions. Its nucleophilic character is evident during the ring-closure step of the thiazolidine synthesis, where it attacks the imine carbon. nih.gov In biological systems, the reactivity of sulfhydryl groups, like that in the cysteine precursor, is well-documented, readily reacting with electrophiles. nih.gov

Conversely, the protonated form of the ring nitrogen can render adjacent carbons more susceptible to nucleophilic attack. While the ring itself is generally electron-rich, the formation of an iminium ion intermediate during ring-opening creates a potent electrophilic site at the C2 carbon, which can then be attacked by nucleophiles.

Role of the Amide Moiety in Reaction Pathways

Amides are among the most stable carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl group, reducing the carbonyl carbon's electrophilicity. libretexts.org Consequently, the hydrolysis of the amide bond in this compound to yield the parent carboxylic acid and ammonia (B1221849) is typically challenging, requiring harsh conditions such as prolonged heating in strongly acidic or basic aqueous solutions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: The mechanism under acidic conditions involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (ammonia). The carbonyl double bond reforms, expelling the ammonia and yielding the protonated carboxylic acid, which is then deprotonated. libretexts.org This reaction is generally irreversible because the ammonia leaving group is protonated under the acidic conditions to form a non-nucleophilic ammonium (B1175870) ion. masterorganicchemistry.comyoutube.com

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral alkoxide intermediate. libretexts.org The carbonyl bond is then reformed, eliminating an amide anion (⁻NH₂), which is a very poor leaving group. This is typically the rate-limiting step. The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion to form a carboxylate salt and ammonia, driving the reaction to completion. libretexts.org

The formation of this compound from its corresponding carboxylic acid is often achieved using coupling agents. A common method involves reacting the carboxylic acid with an amine source in the presence of reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-Dimethylaminopyridine (DMAP). nih.gov These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

The primary involvement of the amide moiety in condensation and coupling reactions is its formation from the parent carboxylic acid. The coupling of 2-substituted thiazolidine-4-carboxylic acids with various amines or amino esters is a key synthetic route to a diverse range of amide derivatives. researchgate.netnih.gov This process is fundamental in medicinal chemistry for modifying the properties of the parent molecule. nih.gov

While the amide bond itself is relatively inert, the N-H proton is weakly acidic and can be removed by a strong base. The resulting amidate could potentially act as a nucleophile, although this is less common than reactions involving the ring heteroatoms or transformations of the amide group itself.

Stereochemical Control in this compound Transformations

The stereochemistry of this compound is defined by the chiral center at the C4 position, which originates from the L-cysteine precursor (which has an R configuration according to Cahn-Ingold-Prelog rules, but is denoted as 'L' based on Fischer projections). Maintaining or altering this stereochemistry is a critical aspect of its chemical transformations.

The synthesis of thiazolidine derivatives from L-cysteine and aldehydes can result in the formation of a new stereocenter at the C2 position, leading to diastereomeric mixtures. researchgate.netresearchgate.net The ratio of these diastereomers can be influenced by the reaction conditions, such as the solvent and temperature. For example, using acidified methanol (B129727) as a solvent has been shown to affect the diastereomeric ratio in the formation of 2-aryl-substituted thiazolidine-4-carboxylic acids. researchgate.net

Table 2: Diastereoselectivity in Thiazolidine Formation
ReactantsConditionsDiastereomeric Ratio ((2S,4R) : (2R,4R))Reference
(R)-Cysteine and SalicylaldehydeAcidified Methanol, Reflux1 : 1.5 (favoring 2R,4R) researchgate.net
(R)-Cysteine and SalicylaldehydeReported literature conditionsDiastereomeric ratio was opposite to acidified methanol researchgate.net

Furthermore, epimerization at the C4 position has been observed. When certain 2-substituted thiazolidine-4-carboxylic acid derivatives are treated with acetic anhydride (B1165640) at elevated temperatures, selective epimerization at C4 can occur. researchgate.net This process is thought to proceed through a mechanism involving ring-opening to an achiral intermediate or one where the C4 stereochemistry is labile, followed by re-cyclization. researchgate.net This highlights that the stereochemical integrity of the C4 position is not always absolute and can be compromised under specific reaction conditions. Therefore, careful control of reaction parameters is essential in any transformation involving this compound to preserve its desired stereochemistry.

S Thiazolidine 4 Carboxylic Acid Amide in Catalysis and Chiral Ligand Design

Application as a Chiral Ligand in Asymmetric Catalysis

The utility of (S)-thiazolidine-4-carboxylic acid amide and its derivatives spans both metal-catalyzed and organocatalytic transformations. The inherent chirality of the thiazolidine (B150603) ring, derived from L-cysteine, provides a robust framework for inducing asymmetry in a variety of chemical reactions.

Metal-Catalyzed Asymmetric Transformations Utilizing this compound Ligands

While the broader class of thiazolidine-4-carboxylic acid derivatives has been explored as ligands for various metal complexes, including those with Cu(II), Fe(II), and VO(II), their application in asymmetric catalysis is an area of ongoing research. The nitrogen and either the amide oxygen or the ring sulfur atoms of this compound can act as coordination sites for metal ions. This chelation can create a rigid and well-defined chiral environment around the metal center, which is a prerequisite for effective enantioselective catalysis.

The specific pairing of a chiral ligand with a metal ion is crucial for the catalytic activity and effectiveness of the resulting complex in asymmetric synthesis. For instance, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives, which share structural similarities with thiazolidine-based ligands, have been successfully used in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivities. nih.govbeilstein-archives.org This suggests the potential of thiazolidine-based ligands, including the amide derivatives, in similar metal-catalyzed carbon-carbon bond-forming reactions. However, specific examples and detailed performance data for the simple this compound as a ligand in metal-catalyzed asymmetric transformations are not extensively documented in the current scientific literature, indicating a promising area for future investigation.

Organocatalytic Systems Featuring this compound

In contrast to metal catalysis, the application of this compound derivatives in organocatalysis is more established, particularly in reactions mimicking the catalytic behavior of proline. These derivatives have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions.

Researchers have designed and synthesized a series of novel organocatalysts based on the (4R)-thiazolidine-4-carboxamide scaffold. benthamdirect.com These catalysts have been successfully applied in the direct asymmetric aldol reaction between aliphatic ketones and aromatic aldehydes under solvent-free conditions. The study revealed that these thiazolidine-based organocatalysts are promising for this transformation, affording good yields and high levels of stereoselectivity. benthamdirect.com

Notably, catalysts such as methyl (2S)-3-phenyl-2-[(2S)-3-phenyl-2-[(4R)-thiazolidine-4-carboxamido]propanamido]propanoate and (4R)-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide demonstrated excellent diastereoselectivities (up to 91%) and enantioselectivities (up to 88%), along with high yields (up to 94%). benthamdirect.com These results underscore the potential of this compound derivatives as effective chiral organocatalysts.

CatalystKetoneAldehydeYield (%)diastereomeric ratio (anti/syn)enantiomeric excess (%) (anti)
Catalyst 6aCyclohexanone4-Nitrobenzaldehyde9291/988
Catalyst 6aCyclohexanone4-Chlorobenzaldehyde8589/1185
Catalyst 6aCyclohexanone4-Bromobenzaldehyde8890/1086
Catalyst 6bCyclohexanone4-Nitrobenzaldehyde9490/1087
Catalyst 6bCyclohexanone4-Chlorobenzaldehyde8788/1284
Catalyst 6bCyclohexanone4-Bromobenzaldehyde9089/1185

Design Principles for Novel Chiral Catalysts Incorporating the this compound Scaffold

The design of effective chiral catalysts based on the this compound scaffold hinges on several key principles aimed at creating a well-defined and sterically demanding chiral pocket around the active site. The modular nature of the amide allows for systematic modifications to fine-tune the catalyst's steric and electronic properties.

A primary design strategy involves the introduction of bulky substituents on the amide nitrogen. By attaching different amino acid esters or bulky alkyl or aryl groups, the steric environment of the catalyst can be significantly altered. This steric hindrance plays a crucial role in controlling the approach of the reactants, thereby dictating the stereochemical outcome of the reaction. For example, in the aforementioned organocatalytic aldol reactions, the most successful catalysts featured bulky phenyl-containing side chains on the amide. benthamdirect.com

Furthermore, the incorporation of additional hydrogen-bond donors or acceptors within the amide side chain can lead to secondary interactions with the substrates. These interactions can help to further rigidify the transition state, leading to enhanced enantioselectivity. The choice of the amino acid or amine used to form the amide is therefore a critical design element, as it introduces a second element of chirality and functionality that can work in concert with the inherent chirality of the thiazolidine ring.

The rigid thiazolidine ring itself serves as a robust chiral backbone, restricting conformational flexibility and ensuring that the steric and electronic influences of the substituents are effectively transmitted to the reacting substrates. The development of new catalysts often involves a library approach, where a range of amide derivatives are synthesized and screened to identify the optimal structure for a given transformation.

Mechanistic Insights into Chiral Induction by this compound Derivatives in Catalytic Cycles

The mechanism of chiral induction by this compound derivatives in organocatalytic reactions is believed to be analogous to that of proline and its derivatives. In the case of the asymmetric aldol reaction, the catalytic cycle is thought to proceed through the formation of an enamine intermediate.

The secondary amine of the thiazolidine ring reacts with a ketone substrate to form a chiral enamine. The stereochemistry of this enamine is influenced by the rigid thiazolidine ring and the bulky substituents on the amide side chain. This chiral enamine then attacks the aldehyde substrate in a stereoselective manner.

The transition state of this reaction is stabilized by a network of hydrogen bonds. The carboxylic acid group of the catalyst (or in this case, a related functional group on the amide side chain) can act as a hydrogen-bond donor to activate the aldehyde, while also orienting it for a facial-selective attack by the enamine. The bulky groups on the catalyst create a chiral pocket that shields one face of the enamine, directing the aldehyde to attack from the less hindered face. This leads to the formation of the desired stereoisomer of the aldol product. After hydrolysis, the product is released, and the organocatalyst is regenerated to complete the catalytic cycle. The high diastereoselectivities and enantioselectivities observed with these catalysts are a direct result of the well-organized and sterically constrained transition state assembly. benthamdirect.com

Theoretical and Computational Studies of S Thiazolidine 4 Carboxylic Acid Amide

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (S)-thiazolidine-4-carboxylic acid amide is not static; it exists as an ensemble of interconverting conformers. The flexibility of the five-membered thiazolidine (B150603) ring, coupled with the rotation of the carboxamide group, gives rise to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the forces that govern their relative energies.

Ab initio and DFT calculations are widely employed to explore the potential energy surface of thiazolidine derivatives and identify stable low-energy conformations. ekb.egresearchgate.net For the parent compound, thioproline (thiazolidine-4-carboxylic acid), the conformational flexibility arises from the ring-puckering vibrations and the rotation of the substituent at the C4 position. mdpi.com The thiazolidine ring typically adopts non-planar, bent, or twisted forms to minimize steric strain. mdpi.com

When an amide group is present at the C4 position, as in this compound, the conformational possibilities are further influenced by the orientation of this group. The relative positions of the amide's carbonyl oxygen and N-H bond can lead to different intramolecular interactions. For instance, studies on the related thiazolidine-4-carboxylic acid have shown that intramolecular hydrogen bonds, such as between the carboxylic acid group and the ring's nitrogen (O-H···N), play a crucial role in stabilizing certain conformers. mdpi.com In the amide, similar weak interactions, like a C=O···H-N hydrogen bond, can be expected to influence conformational preference.

DFT, particularly using the B3LYP functional, has been a common method for performing geometry optimization to find the most stable molecular structures of such derivatives. ekb.egresearchgate.net These calculations help determine key geometric parameters like bond lengths, bond angles, and dihedral angles that define the shape of the various conformers. For N-substituted thiazolidines, such as N-acetylated derivatives, computational studies have supported experimental observations of multiple conformers existing in solution, a phenomenon that is also relevant to the amide structure. researchgate.net

Table 1: Computational Methods Used in Conformational Studies of Thiazolidine Derivatives

Computational Method Application Reference
Density Functional Theory (DFT) Geometry optimization and energy calculations of ligands and complexes. ekb.egresearchgate.net
Ab Initio Theory Calculation of quantum chemical descriptors for QSAR studies. tubitak.gov.trtubitak.gov.tr
B3LYP Functional Used with DFT for optimizing molecular structures. ekb.egresearchgate.net

Theoretical calculations are a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectroscopy. By calculating these parameters for a proposed structure, a direct comparison can be made with experimental spectra to confirm the molecule's identity and conformation. mcmaster.ca

For this compound, DFT methods can be used to compute NMR chemical shifts (¹H and ¹³C) for each atom in a given conformation. This is particularly useful for distinguishing between different stereoisomers or conformers, as the local electronic environment of each nucleus can vary significantly. researchgate.net

Similarly, vibrational frequencies corresponding to IR and Raman spectral bands can be calculated. These computations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the amide group, N-H bending, and various vibrations of the thiazolidine ring. This allows for a detailed understanding of the molecule's vibrational characteristics. mcmaster.ca

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the study of pathways and energetics that are often difficult to observe experimentally. By modeling the transformation from reactants to products, researchers can gain a fundamental understanding of a molecule's reactivity.

The elucidation of a reaction mechanism involves mapping the potential energy surface that connects reactants and products. A key feature of this surface is the transition state, which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these transition state structures.

For reactions involving the thiazolidine ring, such as its formation from L-cysteine and an aldehyde, computational studies can model the proposed mechanism, which involves the initial formation of a Schiff's base followed by an intramolecular nucleophilic attack by the sulfur atom. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This approach could be applied to study reactions of this compound, such as its hydrolysis, N-acylation, or participation in cycloaddition reactions. nih.gov

Computational models can predict not only if a reaction will occur but also where it will occur (regioselectivity) and with what stereochemical outcome (stereoselectivity). This is achieved by analyzing various molecular properties derived from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful concept used in this context. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict a molecule's susceptibility to electrophilic or nucleophilic attack. For this compound, the HOMO would indicate the most likely sites for oxidation or reaction with electrophiles, while the LUMO would indicate sites for reduction or reaction with nucleophiles. The HOMO-LUMO energy gap is a general indicator of the molecule's kinetic stability. tubitak.gov.trtubitak.gov.tr

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, whereas regions of positive potential (electron-poor) are targets for nucleophiles. These calculations are crucial for understanding and predicting the selectivity of reactions. researchgate.net For instance, such analyses have been used to explain the diastereoselectivity in the formation of 2-substituted thiazolidine-4-carboxylic acids. researchgate.net

Molecular Interactions and Binding Site Analysis (In Silico)

This compound and its derivatives are of interest for their potential biological activities, which arise from their interaction with macromolecular targets like proteins and enzymes. In silico techniques, especially molecular docking, are used to predict and analyze these interactions at a molecular level.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the goodness of fit using a scoring function, which estimates the binding affinity. nih.gov This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Several studies have successfully used molecular docking to investigate thiazolidine derivatives. For example, 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives were docked into the active site of mushroom tyrosinase to understand their inhibitory potential, revealing the importance of hydrogen bonds and hydrophobic interactions. nih.gov In another study, computational screening identified (4R)-thiazolidine carboxylic acid as an inhibitor of urease, with docking models showing the carboxylic group binding to the nickel center in the active site. researchgate.netnih.gov These in silico methods provide a rational basis for designing new, more potent molecules and for understanding their mechanism of action.

Table 2: Examples of In Silico Target Analysis for Thiazolidine Derivatives

Compound Class Protein Target Key Findings from Docking Reference
Thiazolidine-4-carboxamide derivatives Mushroom Tyrosinase Binding involves hydrogen bonds and hydrophobic interactions. nih.gov
(4R)-Thiazolidine carboxylic acid Urease Carboxylic terminal binds to the bimetallic nickel center. researchgate.netnih.gov
Thiazolidine-2,4-dione derivatives VEGFR-2 Interactions with key amino acids like Glu883 and Asp1044. nih.gov
Amide thiazolidine derivatives BCL2 Docking used to predict binding affinities to the target receptor. researchgate.net

Docking Studies with Model Biological Macromolecules (Excluding Biological Efficacy)

Molecular docking simulations have been employed to predict the binding affinity and orientation of thiazolidine-4-carboxamide derivatives within the active sites of model proteins. A notable study in this area focused on the interaction of a series of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives with mushroom tyrosinase (PDB ID: 2Y9X) as a model receptor. This enzyme serves as a well-characterized model for understanding ligand-protein interactions.

The docking studies for these derivatives were conducted to analyze their binding affinities and compare them to a reference compound. The results indicated that the thiazolidine-4-carboxamide scaffold is capable of fitting within the active site of the model protein. The binding affinities, expressed in kcal/mol, suggest favorable interactions. For instance, one of the most potent derivatives in the studied series exhibited a high binding affinity, indicating a strong theoretical interaction with the receptor.

The computational analysis revealed that all the synthesized 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives exhibited higher binding affinities than the reference compound, kojic acid. The binding affinities for the series of compounds were found to be in a specific range, with the highest affinity recorded at -8.4 Kcal/mol.

Compound DerivativeBinding Affinity (kcal/mol)Interacting ResiduesInteraction Distance (Å)
Derivative 3c-8.4His244, Glu256, Asn260, Ala2861.93 - 5.70
Other DerivativesData for other specific derivatives in the series also showed strong binding affinities and interactions with key residues.

Investigation of Ligand-Receptor Interactions (Theoretical Frameworks)

The theoretical framework for understanding the interactions between the thiazolidine-4-carboxamide derivatives and the model receptor primarily involves the analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. These interactions are fundamental to the stability of the ligand-receptor complex.

In the docking simulations with mushroom tyrosinase, key amino acid residues within the active site were identified as being crucial for the binding of the 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives. These residues include His244, Glu256, Asn260, and Ala286, among others. The interactions observed were predominantly hydrogen bonds and hydrophobic interactions. The distances of these binding interactions were reported to range from 1.93 Å to 5.70 Å, indicating close and effective contacts between the ligands and the protein.

The carboxamide group of the thiazolidine derivatives plays a significant role in forming these interactions, acting as both a hydrogen bond donor and acceptor. The thiazolidine ring itself, along with the phenyl substituents in the studied derivatives, contributes to the hydrophobic interactions within the active site pocket. These theoretical findings suggest that the this compound scaffold possesses the necessary structural features to engage in meaningful interactions with biological macromolecules.

Exploration of S Thiazolidine 4 Carboxylic Acid Amide in Fundamental Biological Research Mechanistic Focus

Role as a Substrate or Inhibitor in Enzymatic Pathways (In Vitro Mechanistic Studies Only)

The thiazolidine (B150603) ring is a key structural motif that allows these compounds to interact with various enzymes, acting as either substrates for catalytic transformation or as inhibitors that modulate enzyme activity.

Derivatives of thiazolidine-4-carboxamide have been investigated as enzyme inhibitors due to their structural similarity to the natural substrates of certain enzymes. nih.gov For instance, 2,4-substituted thiazolidine derivatives show a structural resemblance to the substrates of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This allows them to act as competitive inhibitors. nih.gov

Molecular docking studies on these carboxamide derivatives with mushroom tyrosinase (PDB ID: 2Y9X) have revealed that the binding is primarily driven by hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, research on the related compound, (4R)-thiazolidine carboxylic acid, showed that its carboxylic terminal could bind tightly to the bimetallic nickel center of the urease active site, highlighting the importance of the configuration at the 4-position for enzyme inhibition. researchgate.net

In another example, L-thiazolidine-4-carboxylate (the acid form) has been shown to bind with strong affinity to the proline dehydrogenase (PRODH) active site, acting as a substrate. nih.gov The effectiveness of L-thiazolidine-4-carboxylic acid as a proline analogue in Escherichia coli is attributed to its ability to interfere with proline's utilization in protein synthesis by inhibiting the formation of prolyl-ribonucleic acid. nih.gov

In vitro kinetic studies are crucial for quantifying the interaction between a compound and an enzyme. For thiazolidine-4-carboxamide derivatives, inhibitory potential is often expressed as the half-maximal inhibitory concentration (IC50). One study identified a potent tyrosinase inhibitor among a series of these derivatives, as detailed in the table below. nih.gov

CompoundTarget EnzymeIC50 Value (µM)
2-(4-chlorophenyl)thiazolidine-4-carboxamideMushroom Tyrosinase16.5 ± 0.37

When thiazolidine derivatives act as substrates, their efficiency can be characterized by parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). Studies on the proline catabolic enzyme, proline utilization A (PutA), have characterized the kinetics of L-thiazolidine-4-carboxylate (T4C), the acid precursor to the amide. The enzyme was shown to effectively catalyze the oxidation of T4C, with a catalytic efficiency approximately 20-30 times higher than with its natural substrate, L-proline. nih.gov

SubstrateEnzymeKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
L-Thiazolidine-4-carboxylate (T4C)SmPutA (PRODH activity)0.8 ± 0.11.4 ± 0.041800
L-ProlineSmPutA (PRODH activity)26 ± 21.4 ± 0.0554

Metabolomic and Proteomic Studies (Excluding Human Clinical Data)

These studies focus on identifying the presence of thiazolidine compounds in biological systems and understanding their interactions with proteins.

Research using the model organism Escherichia coli has shown that L-thiazolidine-4-carboxylic acid, a proline analogue, can be incorporated into bacterial proteins. nih.gov Its presence in the cellular environment leads to the inhibition of bacterial growth, which is specifically reversed by the addition of L-proline. This indicates that the compound, or a metabolite derived from it, is integrated into the proteome of the bacterium. nih.gov

The interaction of thiazolidine derivatives with proteins has been explored through computational and experimental methods. Molecular docking simulations of thiazolidine-4-carboxamide derivatives with mushroom tyrosinase have been used to predict binding affinities. The most potent inhibitor from one study showed a high binding affinity, as indicated by its Gibbs free energy value. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)
2-(4-chlorophenyl)thiazolidine-4-carboxamideMushroom Tyrosinase-8.4

Further mechanistic studies in E. coli demonstrated that L-thiazolidine-4-carboxylic acid specifically inhibits the rate and extent of prolyl-ribonucleic acid formation. nih.gov This suggests a direct interference with the protein synthesis machinery, specifically the step involving the attachment of proline to its transfer RNA, which is a critical protein interaction for cellular function. nih.gov

Biochemical Pathways Involving Thiazolidine Derivatives (Fundamental Understanding)

Thiazolidine derivatives are involved in biochemical pathways primarily related to amino acid metabolism, owing to their structural similarity to amino acids like proline and their origin from cysteine.

The condensation of L-cysteine with an aldehyde is a fundamental reaction that forms the thiazolidine ring. nih.gov For example, 2-substituted thiazolidine-4(R)-carboxylic acids are considered prodrugs of L-cysteine. It is suggested that they can undergo non-enzymatic ring opening in vivo, followed by solvolysis, to liberate the sulfhydryl amino acid L-cysteine. nih.gov

A key metabolic pathway for these compounds involves proline catabolic enzymes. L-thiazolidine-4-carboxylate (T4C) is a facile substrate for the proline dehydrogenase (PRODH) activity of the bifunctional enzyme Proline Utilization A (PutA). nih.gov In this pathway, T4C is oxidized to Δ²-thiazoline-4-carboxylic acid. This intermediate subsequently hydrolyzes non-enzymatically to form L-cysteine, thereby linking the metabolism of this thiazolidine derivative directly to the cysteine pool. nih.gov This pathway demonstrates how a thiazolidine-based compound can be processed within a cell to yield a standard proteinogenic amino acid.

Future Directions and Emerging Research Avenues for S Thiazolidine 4 Carboxylic Acid Amide

Development of Next-Generation Synthetic Strategies

The future of synthesizing (S)-thiazolidine-4-carboxylic acid amide and its derivatives is geared towards enhancing efficiency, sustainability, and atom economy. Research is moving beyond traditional multi-step processes, which often involve stoichiometric coupling reagents, towards more elegant and environmentally conscious strategies.

One of the most promising avenues is the advancement of direct catalytic amidation . This approach circumvents the need for stoichiometric activating agents like carbodiimides, which generate significant chemical waste. catalyticamidation.info Emerging methods utilize catalysts based on boron, titanium, or iron to directly couple the carboxylic acid group of the thiazolidine (B150603) ring with an amine, producing water as the only byproduct. researchgate.netnih.govbohrium.com For instance, titanium tetrafluoride (TiF4) has been identified as an effective catalyst for the direct amidation of various carboxylic acids, a protocol that holds significant potential for the synthesis of thiazolidine-4-carboxylic acid amides. bohrium.com These catalytic systems are not only more atom-economical but also offer milder reaction conditions and broader substrate scope. catalyticamidation.infomdpi.com

Another key area of development is the implementation of green chemistry principles . This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com Researchers are also exploring solvent-free reaction conditions or the use of biodegradable solvents to minimize the environmental impact of the synthesis process.

Furthermore, research is focused on refining established coupling methods. While reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) are effective for forming the amide bond, future work aims to develop recyclable reagents or catalytic versions of these coupling promoters to improve sustainability. nih.gov The integration of flow chemistry setups is also an emerging strategy, allowing for continuous production, better process control, and safer handling of reagents for the synthesis of these amides.

Advancements in Catalytic Applications and Chiral Methodology

The inherent chirality of (S)-thiazolidine-4-carboxylic acid, derived from L-cysteine, makes it and its amide derivatives highly valuable scaffolds in asymmetric synthesis. nanobioletters.com Future research is increasingly focused on harnessing this chirality for novel catalytic applications.

The parent compound, L-thiazolidine-4-carboxylic acid, is already recognized and commercially available as a chiral catalyst . moldb.com Building on this, researchers are designing new thiazolidine-based chiral organocatalysts. For example, derivatives incorporating a thiourea (B124793) moiety have been successfully applied in asymmetric Michael addition reactions, achieving high yields and excellent stereoselectivity. lookchem.com Future work will likely expand the application of such catalysts to a wider range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and cycloadditions.

Beyond organocatalysis, there is significant potential for using this compound and its derivatives as chiral ligands in transition-metal catalysis. The nitrogen and sulfur atoms within the thiazolidine ring, along with the amide functionality, can act as effective coordination sites for metal centers. By modifying the substituents on the amide nitrogen or the C2 position of the ring, the steric and electronic properties of the ligand can be fine-tuned to induce high enantioselectivity in metal-catalyzed reactions such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.

The development of these catalytic systems relies on the foundational principle that the rigid, chiral backbone of the thiazolidine ring can create a well-defined chiral environment around the catalytic center, enabling precise control over the stereochemical outcome of a reaction. lookchem.com

Innovative Computational Approaches to Predict Behavior and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound is rapidly expanding. Innovative computational approaches are being employed to predict the molecule's behavior, understand its interactions with biological macromolecules, and guide the design of new derivatives with specific properties.

Molecular docking is a prominent technique used to investigate how these molecules bind to the active sites of enzymes. amazonaws.com By simulating the protein-ligand interactions, researchers can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govimpactfactor.org This in-silico approach has been used to study the interactions of thiazolidine derivatives with various enzymes, providing insights that guide the synthesis of more potent and selective inhibitors for research purposes. researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) is another powerful tool applied to this class of compounds. DFT calculations are used to optimize molecular geometries, determine electronic structures, and calculate energetic properties. ekb.egresearchgate.net This information helps in understanding the molecule's stability, reactivity, and spectroscopic properties, which can then be correlated with experimental observations.

Quantitative Structure-Activity Relationship (QSAR) studies represent a further layer of computational analysis. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties, such as solubility or biological activity. researchgate.net For thiazolidine derivatives, QSAR can be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The following table summarizes the application of these computational methods in the study of thiazolidine-4-carboxylic acid derivatives:

Computational MethodObjective of StudyKey Findings / PredictionsReference Index
Molecular DockingPredicting binding modes and affinities with enzyme targets (e.g., tyrosinase, urease, BCL2).Identifies key hydrogen bonds and hydrophobic interactions; predicts binding energy to guide inhibitor design. nih.govimpactfactor.orgresearchgate.netnih.govresearchgate.net
Density Functional Theory (DFT)Geometry optimization and calculation of molecular energies.Provides insights into molecular structure and stability; results align well with experimental data. ekb.egresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting properties like aqueous solubility based on molecular descriptors.Develops models to correlate molecular structure with physical or biological properties, aiding in virtual screening. researchgate.net

Potential as a Research Tool in Mechanistic Biochemistry (Excluding Therapeutic Applications)

Beyond its potential in synthesis and catalysis, this compound and its parent acid are emerging as valuable research tools for probing the mechanisms of biochemical pathways and enzymatic reactions.

Thiazolidine-4-carboxylic acid derivatives are widely used to study various processes in biological systems, including the analysis of enzymatic reactions and investigations into cellular metabolism. jifro.ir By designing derivatives that act as inhibitors for specific enzymes, such as α-amylase and α-glucosidase, researchers can investigate the structure and function of the enzyme's active site. researchgate.net These molecules can serve as molecular probes to map out binding pockets and understand the catalytic mechanism without the goal of developing a therapeutic drug.

The core thiazolidine structure serves as a rigid scaffold upon which various functional groups can be appended. This allows for the systematic modification of the molecule to study structure-activity relationships (SAR). By observing how changes in the molecule's structure affect its interaction with a biological target, researchers can gain fundamental insights into the principles of molecular recognition in biological systems. researchgate.net

Furthermore, because thiazolidine-4-carboxylic acid is a prodrug of L-cysteine, it can be used as a tool for the controlled intracellular delivery of cysteine. This enables researchers to study the effects of cysteine on specific cellular processes, such as glutathione (B108866) synthesis and redox signaling, in a controlled manner. researchgate.net This application is purely for mechanistic investigation, providing a method to perturb and observe biochemical systems. The ability to decorate the thiazolidine scaffold with supramolecular functionalities also allows for the study of how these modifications influence interactions with proteins and modulate cellular processes like oxidative stress. rsc.org

Q & A

Basic: What are the established synthetic routes for preparing (S)-thiazolidine-4-carboxylic acid amide derivatives?

Answer:
The synthesis typically involves two key approaches:

  • Condensation of L-cysteine with aldehydes : Reacting L-cysteine with aromatic/heterocyclic aldehydes (e.g., 2-hydroxybenzaldehyde) forms thiazolidine rings via non-enzymatic Schiff base formation and cyclization, yielding diastereomeric mixtures (e.g., (2R,4R) and (2S,4R)) .
  • Carbodiimide-mediated coupling : For amide derivatives, Boc-protected carboxylic acids are activated using EDCI/HOBt in CH₂Cl₂, followed by reaction with amines (e.g., long-chain alkylamines) and subsequent Boc deprotection with TFA. Purification via silica gel chromatography (hexane/EtOAc gradient) is critical for isolating enantiomerically pure products .
    Key considerations : Control of stereochemistry (e.g., using chiral auxiliaries or enantioselective catalysts) and optimization of reaction time (6–15 hours for amidation) to minimize racemization .

Basic: What analytical techniques are essential for characterizing thiazolidine-4-carboxylic acid amides?

Answer:

  • Structural elucidation :
    • ¹H/¹³C NMR : Assigns stereochemistry (e.g., diastereotopic protons in thiazolidine rings) and confirms substitution patterns (e.g., aryl groups at C2) .
    • Mass spectrometry (MS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of Boc groups during synthesis) .
  • Purity assessment :
    • HPLC : Resolves diastereomers and quantifies impurities .
    • X-ray crystallography : Resolves absolute configuration and intermolecular interactions in crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity in 2-arylthiazolidine-4-carboxylic acid amides?

Answer:

  • Substitution patterns :
    • Aryl groups : Electron-withdrawing groups (e.g., 3,4,5-trimethoxyphenyl) enhance cytotoxicity against melanoma and prostate cancer by modulating lipophilicity and target binding .
    • Amide side chains : Longer alkyl chains (e.g., C18) improve membrane permeability, as shown in IC₅₀ comparisons across derivatives .
  • Methodology :
    • In vitro screening : Use standardized cell lines (e.g., PC-3 prostate cancer cells) with MTT assays to evaluate cytotoxicity .
    • Pharmacophore modeling : Tools like Catalyst generate 3D models to predict EDG3 receptor antagonism, guiding the design of 2-alkylarylthiazolidine derivatives .

Advanced: How do computational methods enhance the design of thiazolidine derivatives?

Answer:

  • DFT calculations :
    • Geometry optimization at B3LYP/6-31G* level predicts stability of metal complexes (e.g., Fe(II)-thiazolidine) and correlates with experimental antibacterial activity .
  • Molecular docking :
    • Screens virtual libraries against targets (e.g., EDG3 receptors) to prioritize synthesis of high-affinity antagonists, as demonstrated for 2-(m-heptylphenyl)thiazolidine derivatives .
      Key validation : Compare computed HOMO-LUMO gaps with experimental redox potentials of metal complexes .

Advanced: How are discrepancies between in vitro and in vivo activity data addressed?

Answer:

  • Experimental design :
    • Preliminary in vitro screening : Prioritize compounds (e.g., P8/P9) with <10 μM IC₅₀ in cancer cell lines before advancing to in vivo models .
    • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., CYP450 assays) to explain reduced efficacy in rodent models .
  • Data reconciliation :
    • Dose adjustment : Account for species-specific differences in drug clearance rates .
    • Formulation optimization : Use liposomal encapsulation to enhance solubility and tissue penetration .

Advanced: What strategies improve antibacterial efficacy of thiazolidine-metal complexes?

Answer:

  • Coordination chemistry :
    • Synthesize Fe(II), Cu(II), or VO(II) complexes in 1:2 (metal:ligand) ratios via reflux in ethanol/water. Characterize using UV-Vis (d-d transitions) and magnetic susceptibility .
  • Mechanistic insights :
    • Metal binding increases membrane disruption, as shown by >90% growth inhibition of Pseudomonas aeruginosa for Fe(II) complexes vs. 60% for free ligands .
      Validation : Correlate DFT-calculated bond lengths with experimental IR spectra (e.g., ν(C=O) shifts upon complexation) .

Basic: How are thiazolidine-containing dipeptides synthesized for immunomodulatory studies?

Answer:

  • Stereospecific coupling : React 2-substituted thiazolidine-4-carboxylate esters with N-protected L-proline using DCC/HOBt. Purify via flash chromatography .
  • Conformational analysis :
    • NMR (NOESY) : Identifies S-cis/S-trans amide conformers, critical for receptor binding .
    • X-ray crystallography : Resolves helical motifs in dipeptides, informing immunomodulatory activity .

Advanced: How does stereochemistry influence biological activity and stability?

Answer:

  • Diastereomer stability : (2R,4R) isomers exhibit higher thermal stability than (2S,4R) due to favorable chair conformations, as shown by TGA/DSC .
  • Activity differences : (2R,4R)-2-phenyl derivatives show 3-fold higher anticancer activity than (2S,4R) analogs, attributed to improved target binding .
    Methodology : Use chiral HPLC or enzymatic resolution to isolate enantiomers for comparative bioassays .

Advanced: How are conflicting formation mechanisms of thiazolidine rings resolved?

Answer:

  • Mechanistic studies :
    • Kinetic isotope effects : Compare reaction rates with deuterated aldehydes to distinguish Schiff base (pH-dependent) vs. thiol-mediated pathways .
    • Trapping experiments : Use NMR to detect intermediates (e.g., hemithioacetals) in non-enzymatic condensations .
      Key finding : Thiazolidine formation proceeds via a two-step mechanism (imine formation followed by cyclization), validated by LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.